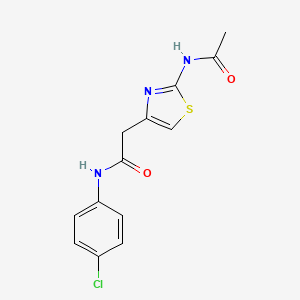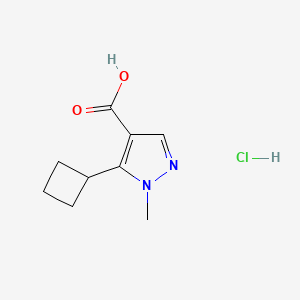
5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909326-05-1 . It has a molecular weight of 216.67 . This compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H12N2O2.ClH/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13;/h5-6H,2-4H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 216.67 .Applications De Recherche Scientifique
Pyrazole Derivatives in Heterocyclic Compound Synthesis
Pyrazole derivatives are significant due to their biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. These compounds are essential scaffolds in heterocyclic chemistry, offering a basis for synthesizing diverse biologically active compounds. The synthesis of pyrazole carboxylic acid derivatives and their biological applications showcases their importance in medicinal chemistry, highlighting their potential as antimicrobial, anticancer, and antidepressant agents among others (Cetin, 2020).
Anticancer Applications
Pyrazoline derivatives, including those derived from pyrazole carboxylic acids, have been explored for their anticancer properties. Research into the synthesis of pyrazoline derivatives for developing new anticancer agents indicates the potential of these compounds in cancer treatment. The review of pyrazoline derivatives patent literature highlights the significant biological effects of these compounds, particularly their anticancer activity, which stimulates ongoing research in pharmaceutical chemistry (Ray et al., 2022).
Synthetic Approaches and Biological Activities
The synthesis and biological activities of pyrazole derivatives are of keen interest due to their pharmacological properties. These compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. Research on the synthesis of pyrazole heterocycles emphasizes the importance of these compounds in both combinatorial and medicinal chemistry, highlighting their roles in treating various diseases, including cancer, inflammation, and microbial infections (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5-cyclobutyl-1-methylpyrazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13;/h5-6H,2-4H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMAADYARVOQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

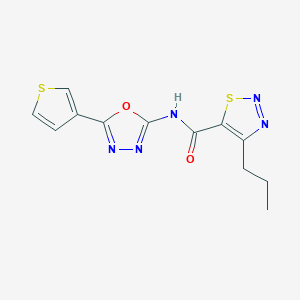



![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)
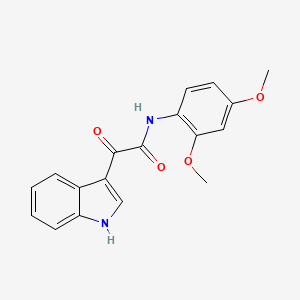
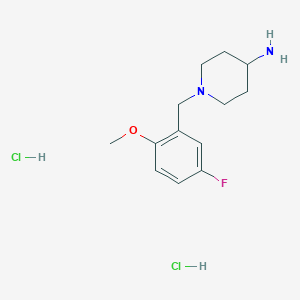
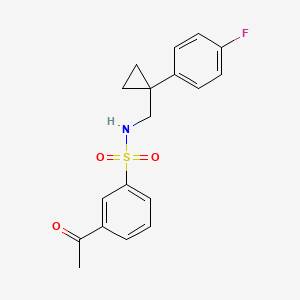
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)


![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)
